molecular formula C24H17F2N3O2 B2595456 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile CAS No. 317833-44-6

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile

Cat. No.: B2595456
CAS No.: 317833-44-6
M. Wt: 417.416
InChI Key: INXUEIYPACZFLN-UHFFFAOYSA-N
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Description

3-[[4-(2,6-Difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile is a synthetic organic compound featuring a quinoxalinone core scaffold, a structure known for its diverse biological activities and significance in medicinal chemistry . The molecule is characterized by a 3-methyl-2-oxo-1,2-dihydroquinoxaline system that is substituted at the 1-position with a 3-cyanobenzyl group and at the 4-position with a 2,6-difluorobenzoyl moiety. This specific arrangement of functional groups, particularly the difluorobenzoyl unit, is frequently employed in the design of bioactive molecules and is found in compounds with pesticidal properties, such as the benzoylphenyl urea insecticide novaluron . The presence of the benzonitrile group further enhances the potential for diverse molecular interactions. While the specific biological profile and mechanism of action of this compound require further investigation by researchers, its structural features suggest significant research potential. Quinoxalinone derivatives have been extensively studied and reported in scientific literature for their antimicrobial and antifungal activities . Furthermore, structurally related quinoxaline compounds have been investigated as modulators for various biological targets, including G protein-coupled receptors (GPCRs) like GPR6, highlighting the scaffold's relevance in pharmaceutical research . This compound is provided as a high-purity chemical tool to facilitate exploration in these and other areas of scientific inquiry. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O2/c1-15-23(30)28(14-17-7-4-6-16(12-17)13-27)20-10-2-3-11-21(20)29(15)24(31)22-18(25)8-5-9-19(22)26/h2-12,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXUEIYPACZFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route may include the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Difluorobenzoyl Group: This step involves the acylation of the quinoxaline core using 2,6-difluorobenzoyl chloride under basic conditions.

    Attachment of the Benzonitrile Moiety: The final step involves the reaction of the intermediate with a benzonitrile derivative, often using a coupling reagent such as a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with three analogous molecules identified in the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Quinoxalin-2-one 2,6-Difluorobenzoyl, 3-methyl, benzonitrile ~402.3 Kinase inhibition (hypothesized)
4-[(6-Fluoro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile (CAS 618098-72-9) Benzoxazinone 6-Fluoro, 2-methyl, benzonitrile 296.3 Unspecified (structural analog)
Lilly Kinase Inhibitor (Entry 40, ) Pyrazole-urea 2,6-Difluoro, tert-butyl 621.9 Kinase inhibition (reported)
Diflubenzuron () Benzoylurea 2,6-Difluoro, 4-chlorophenyl 310.7 Insect growth regulator

Key Observations

Core Structure Differences: The target compound utilizes a quinoxaline core, which is distinct from the benzoxazinone in CAS 618098-72-9 and the pyrazole-urea scaffold in Lilly’s kinase inhibitor . Quinoxalines are often associated with ATP-competitive kinase inhibition due to their planar aromatic structure.

Substituent Effects: The 2,6-difluorobenzoyl group in the target compound is shared with Lilly’s kinase inhibitor and Diflubenzuron. This substituent is known to enhance binding to hydrophobic enzyme pockets and reduce metabolic degradation . The benzonitrile group in the target compound and CAS 618098-72-9 improves solubility compared to the urea-linked tert-butyl group in Lilly’s compound, which may prioritize potency over bioavailability .

However, the quinoxaline core may confer distinct selectivity profiles . Diflubenzuron, despite sharing the 2,6-difluorobenzoyl group, acts as an insect growth regulator via chitin synthesis inhibition, highlighting how core structure dictates functional divergence .

Research Findings and Pharmacological Implications

  • Kinase Inhibition: The target compound’s quinoxaline core and difluorobenzoyl group align with known kinase inhibitor pharmacophores. For example, Lilly’s compound (MW 621.9) showed efficacy in preclinical models, suggesting the target compound (MW ~402.3) may have improved pharmacokinetics due to lower molecular weight .
  • Metabolic Stability : The benzonitrile group in the target compound and CAS 618098-72-9 may reduce cytochrome P450-mediated metabolism compared to urea-containing analogs like Diflubenzuron .
  • Selectivity Challenges : The 2,6-difluorobenzoyl moiety, while beneficial for potency, is associated with off-target effects in kinase inhibitors, necessitating further structural optimization .

Biological Activity

The compound 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile , also known by its CAS number 317833-44-6 , is a complex organic molecule with significant potential in biological applications. Its structure includes a quinoxaline core, a difluorobenzoyl group, and a benzonitrile moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

PropertyValue
Molecular Formula C24H17F2N3O2
Molar Mass 417.41 g/mol
CAS Number 317833-44-6
IUPAC Name 3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-1(2H)-quinoxalinyl]methyl]benzonitrile

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The quinoxaline structure may interact with various enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that compounds with similar structures can inhibit tyrosinase, an enzyme critical in melanin production .
  • Receptor Modulation : The difluorobenzoyl moiety may enhance binding affinity to specific receptors due to hydrophobic interactions, potentially influencing signaling pathways related to cell proliferation and differentiation.
  • Antioxidant Activity : Some analogs of this compound have demonstrated antioxidant properties, suggesting that they can mitigate oxidative stress in cellular environments .

Tyrosinase Inhibition

Recent research has focused on the compound's ability to inhibit tyrosinase activity, which is crucial for the treatment of hyperpigmentation disorders. In cell-based assays using B16F10 melanoma cells:

  • Inhibition Rates : Compounds similar to this compound showed inhibition rates significantly higher than that of standard inhibitors like kojic acid .

Cytotoxicity Studies

Cytotoxicity assessments indicated that at concentrations below 20 µM, the compound did not exhibit significant cytotoxic effects on B16F10 cells over 48 and 72 hours. However, some analogs showed concentration-dependent cytotoxicity at lower concentrations .

Case Studies

  • Study on Melanin Production : A study investigated the effect of several analogs on melanin production in B16F10 cells. The results demonstrated that certain analogs could reduce melanin synthesis significantly by inhibiting tyrosinase activity .
  • Antioxidant Efficacy : In comparative antioxidant assays, several analogs exhibited strong antioxidant activities comparable to established antioxidants. This suggests potential applications in formulations aimed at reducing oxidative stress-related skin conditions .

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